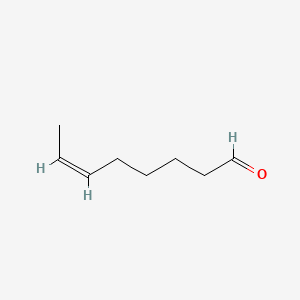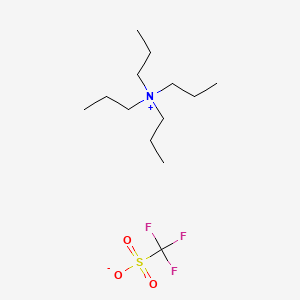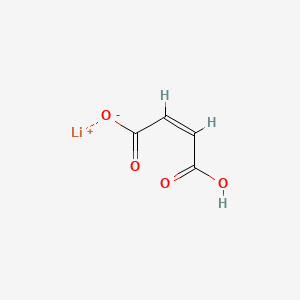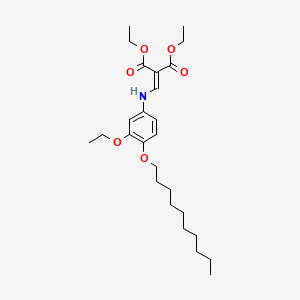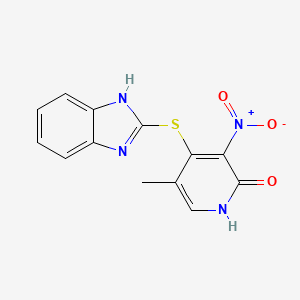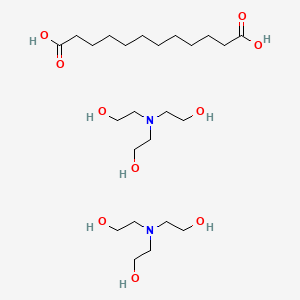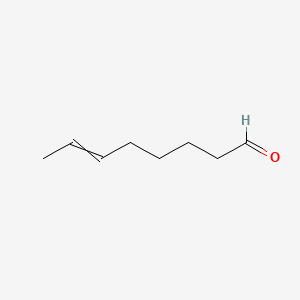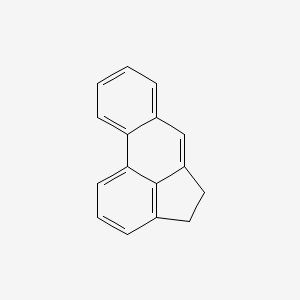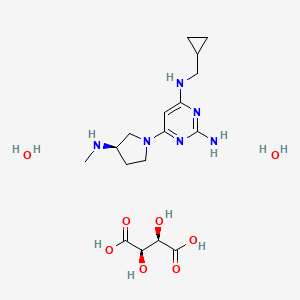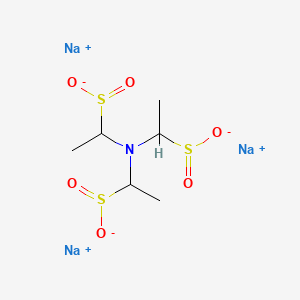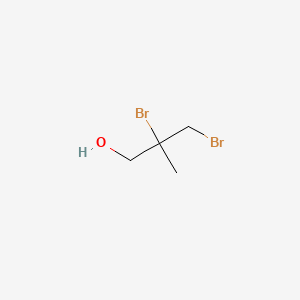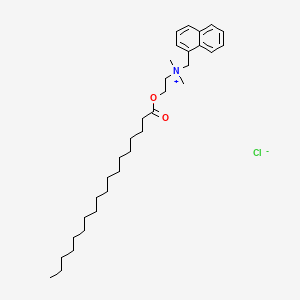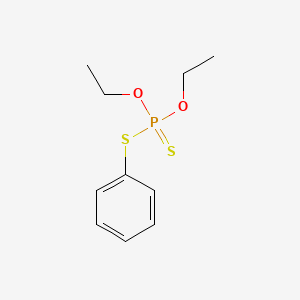
(1,5-Dimethylhexyl)ammonium (1)-2-oxobornane-10-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,5-Dimethylhexyl)ammonium (1)-2-oxobornane-10-sulphonate is a chemical compound with the molecular formula C18H35NO4S and a molar mass of 361.54 g/mol . This compound is known for its unique structure, which combines an ammonium group with a sulphonate group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,5-Dimethylhexyl)ammonium (1)-2-oxobornane-10-sulphonate typically involves the reaction of (1,5-Dimethylhexyl)amine with (1)-2-oxobornane-10-sulphonic acid. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction can be represented as follows:
(1,5-Dimethylhexyl)amine+(1)-2-oxobornane-10-sulphonic acid→(1,5-Dimethylhexyl)ammonium (1)-2-oxobornane-10-sulphonate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The final product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1,5-Dimethylhexyl)ammonium (1)-2-oxobornane-10-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulphonate group to a sulfide group.
Substitution: The ammonium group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
(1,5-Dimethylhexyl)ammonium (1)-2-oxobornane-10-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a buffer component.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1,5-Dimethylhexyl)ammonium (1)-2-oxobornane-10-sulphonate involves its interaction with specific molecular targets. The ammonium group can form ionic bonds with negatively charged sites on proteins or enzymes, while the sulphonate group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1,5-Dimethylhexyl)ammonium (1)-2-oxobornane-10-sulphonate
- (1,5-Dimethylhexyl)ammonium (1)-2-oxobornane-10-sulphate
- (1,5-Dimethylhexyl)ammonium (1)-2-oxobornane-10-phosphate
Uniqueness
This compound is unique due to its specific combination of functional groups, which provides it with distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Properties
CAS No. |
100683-80-5 |
|---|---|
Molecular Formula |
C18H35NO4S |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid;6-methylheptan-2-amine |
InChI |
InChI=1S/C10H16O4S.C8H19N/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;1-7(2)5-4-6-8(3)9/h7H,3-6H2,1-2H3,(H,12,13,14);7-8H,4-6,9H2,1-3H3 |
InChI Key |
IJUZWPVVLRFXDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)N.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-Amino-2-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B12679686.png)
